2-Hydroxyisophosphindoline-2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyisophosphindoline-2-oxide is a chemical compound with the molecular formula C8H9O2P. It is also known as 2,3-Dihydro-2-hydroxy-1H-isophosphindoline 2-oxide. This compound is characterized by its unique structure, which includes a phosphindoline ring with a hydroxyl group and an oxide group attached. It has a melting point of 156-158°C and a predicted boiling point of 458.8±35.0°C .
Vorbereitungsmethoden
The synthesis of 2-Hydroxyisophosphindoline-2-oxide typically involves the reaction of a phosphinic derivative with an alkyne derivative in the presence of a rhodium (Rh) or ruthenium (Ru) catalyst and an oxidant . This intramolecular annulation process is efficient and yields the desired product with high purity. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-Hydroxyisophosphindoline-2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield reduced phosphindoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
2-Hydroxyisophosphindoline-2-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 2-Hydroxyisophosphindoline-2-oxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyisophosphindoline-2-oxide can be compared with other similar compounds, such as 2-oxindole and related heterocycles. These compounds share structural similarities but differ in their chemical properties and biological activities. For example, 2-oxindole is known for its role in the synthesis of natural products and pharmaceuticals, while this compound has unique applications in both chemistry and biology .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.
Eigenschaften
Molekularformel |
C8H9O2P |
---|---|
Molekulargewicht |
168.13 g/mol |
IUPAC-Name |
2-hydroxy-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C8H9O2P/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,9,10) |
InChI-Schlüssel |
XSEQOZWTNIHWPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CP1(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.